Ethyl 3-acetamido-2-oxobutanoate
Overview
Description
Ethyl 3-acetamido-2-oxobutanoate is an organic compound with the molecular formula C8H13NO4 It is a derivative of ethyl acetoacetate and is characterized by the presence of an acetamido group attached to the third carbon of the oxobutanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetamido-2-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the following steps:
Formation of Enolate Ion: Ethyl acetoacetate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with an alkyl halide, such as ethyl bromoacetate, under controlled conditions to form the desired product
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-2-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamido group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Hydrolysis: this compound can be hydrolyzed to form 3-acetamido-2-oxobutanoic acid.
Oxidation: Oxidation can yield 3-acetamido-2-oxobutanoic acid derivatives.
Reduction: Reduction can produce 3-acetamido-2-hydroxybutanoate.
Scientific Research Applications
Ethyl 3-acetamido-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the acetamido group facilitates the attack on electrophilic centers. The presence of the oxo group enhances its reactivity towards various chemical transformations .
Comparison with Similar Compounds
Ethyl 3-acetamido-2-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds share a common structural framework, but this compound has an additional acetamido group, which imparts unique reactivity.
Diethyl malonate: Similar to ethyl acetoacetate, diethyl malonate is another 1,3-dicarbonyl compound, but it lacks the acetamido functionality.
Ethyl 2-acetamido-3-oxobutanoate: This compound is an isomer of this compound, differing in the position of the acetamido group .
This compound stands out due to its unique combination of functional groups, which makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
454426-80-3 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 3-acetamido-2-oxobutanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
OHUHHIUQRHRGQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(C)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(=O)C(C)NC(=O)C |
sequence |
A |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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